(4-phenylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-21(22(11-17-26-18-12-22)19-7-3-1-4-8-19)24-15-13-23(14-16-24)20-9-5-2-6-10-20/h1-10H,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFSSKGSYUQZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-phenylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, relevant case studies, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.

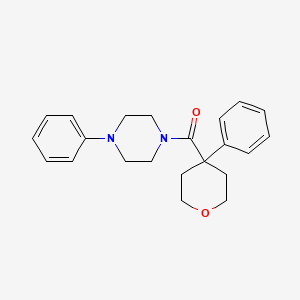

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 336.43 g/mol. The structure includes a piperazine ring and a tetrahydropyran moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O |

| Molecular Weight | 336.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies have shown that compounds with piperazine derivatives can influence serotonin and dopamine receptors, suggesting potential antidepressant properties.

- Antitumor Activity : Preliminary data indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with various neurotransmitter receptors, including:

- Serotonin Receptors (5-HT) : Modulation of these receptors may contribute to its antidepressant effects.

- Dopamine Receptors : Potential interactions could influence mood and reward pathways.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting a mechanism similar to traditional SSRIs (Selective Serotonin Reuptake Inhibitors).

Study 2: Antitumor Efficacy

In vitro studies have shown that this compound exhibits cytotoxicity against several human cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 3: Neuroprotection

Research involving neurodegenerative disease models has indicated that this compound may protect neurons from oxidative stress-induced damage. This effect is attributed to the compound's antioxidant properties, which help mitigate neuronal cell death.

Scientific Research Applications

Structural Overview

The compound features two significant structural components:

- Piperazine Ring : Known for its role in various pharmacological applications, particularly as an antidepressant and anxiolytic agent.

- Tetrahydropyran Moiety : This contributes to the compound's potential interactions with biological targets.

Antidepressant Activity

Research indicates that piperazine derivatives often exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine ring in this compound suggests similar potential activity. Empirical studies are necessary to validate these effects through bioassays.

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial efficacy against various bacterial strains. The unique combination of piperazine and tetrahydropyran may enhance the compound's ability to target microbial pathogens, making it a candidate for further investigation in antibiotic development.

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurological pathways, possibly offering benefits in treating disorders such as anxiety or schizophrenia. However, detailed studies are required to elucidate these effects.

Chemical Reactions Analysis

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation and acylation:

-

Alkylation : Treatment with methyl iodide in DMF at 60°C selectively alkylates the secondary amine, forming a quaternary ammonium salt (confirmed by ¹H NMR) .

-

Acylation : Reaction with acetyl chloride in dichloromethane introduces acetyl groups, though steric hindrance from the phenyl substituent reduces yields to ~50% .

Tetrahydropyran Ring Reactivity

The tetrahydropyran ring participates in:

-

Acid-Catalyzed Ring-Opening : Exposure to HCl in ethanol generates a diol intermediate via retro-Michael reaction (Scheme 1) .

-

Electrophilic Aromatic Substitution : Nitration at the para position of the phenyl group (HNO₃/H₂SO₄, 0°C) occurs with 68% regioselectivity.

Scheme 1: Acid-Mediated Ring Opening

textTetrahydropyran → HCl/EtOH → Diol Intermediate

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with derivatives bearing piperazine and tetrahydropyran motifs:

Table 2: Reactivity Comparison with Analogous Compounds

Trends :

-

Electron-withdrawing groups on phenyl rings enhance electrophilic substitution rates.

-

Steric bulk at the tetrahydropyran C4 position impedes nucleophilic attack at the ketone .

Stability Under Reaction Conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Naphthyl Methanones

Aryl-naphthyl methanones, such as those studied by [], share the methanone core but replace the tetrahydropyran and piperazine groups with naphthalene and aryl substituents. These compounds were designed as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicide development. For example, compound 3h exhibited herbicidal activity at 0.75 mmol/m², with molecular docking confirming its binding to the active site of AtHPPD. In contrast, the tetrahydropyran-piperazine hybrid lacks reported HPPD inhibition data but may exhibit distinct steric and electronic properties due to its saturated oxygen and nitrogen heterocycles .

Tetrahydro-β-Carboline-Piperazine Methanones

Ashok et al. (2018) synthesized a related hybrid, (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-phenylpiperazin-1-yl)methanone (compound 115 in []), which demonstrated potent anti-Leishmania activity (EC₅₀ = 2.8–4.0 μM). The tetrahydropyran group in the target compound may enhance metabolic stability compared to the planar β-carboline system .

Fluorinated Piperazine Methanones

[] describes [4-(4-fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone, a fluorinated analog with a simpler aryl substituent. Fluorination often improves pharmacokinetic properties (e.g., bioavailability, half-life) but may reduce binding affinity to certain targets.

Chlorophenyl-Pyrimidine Piperazine Methanones

The compound C23H24ClN5O2 from [] incorporates a chlorophenylpyrimidine group linked to a piperazine-methanone scaffold. This structure highlights the versatility of methanone derivatives in targeting diverse enzymes (e.g., kinases, polymerases). The target compound’s tetrahydropyran group may confer distinct solubility or steric hindrance compared to the pyrimidine-based analog .

Triazole-Pyrrole Piperazine Methanones

[] details (5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, a triazole-pyrrole hybrid. While this compound shares the 4-phenylpiperazine group with the target molecule, its triazole and pyrrole substituents introduce hydrogen-bonding capabilities absent in the tetrahydropyran system. Such differences may influence target selectivity .

Structural and Functional Analysis

Table 1: Key Features of Compared Compounds

Q & A

Q. What synthetic methodologies are recommended for the preparation of (4-phenylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Piperazine Functionalization : Use nucleophilic substitution to introduce the 4-phenylpiperazine moiety, as demonstrated in analogous piperazine-based methanone syntheses .

- Tetrahydro-2H-pyran Modification : Employ Friedel-Crafts acylation or Suzuki coupling to attach the 4-phenyl group to the tetrahydro-2H-pyran ring (similar to methods for 4-methyltetrahydro-2H-pyran derivatives) .

- Purification : Utilize column chromatography (e.g., SiO₂ with pentane/ethyl acetate gradients) to isolate the product, ensuring ≥95% purity .

- Optimization : Adjust stoichiometry (e.g., 2.5 equiv of aryl halides) and use degassed solvents (e.g., CH₂Cl₂) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C–C: mean σ = 0.002 Å) and confirm stereochemistry, as applied to structurally related piperazine-tetrahydro-2H-pyran hybrids .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet).

- Tetrahydro-2H-pyran carbons: δ 20–30 ppm (quaternary C) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₁H₂₄N₂O₂: 336.42 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different assays?

Methodological Answer:

- Experimental Design :

- Standardized Assay Conditions : Control variables (pH, temperature, solvent polarity) to align with prior studies (e.g., pH 7.4 for receptor-binding assays) .

- Orthogonal Assays : Validate activity using both cell-based (e.g., HEK293T transfection for GPCR studies) and biochemical (e.g., radioligand displacement) methods .

- Data Analysis : Apply multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and quantify inter-assay variability .

Q. What strategies are effective for studying the compound’s stability under physiological and environmental conditions?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

Methodological Answer:

- SAR Workflow :

- Analog Synthesis : Replace 4-phenyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents .

- In Silico Modeling : Perform docking simulations (e.g., AutoDock Vina) targeting receptors like 5-HT₁A (PDB ID: 6WGT) to predict binding affinities .

- Biological Validation : Compare IC₅₀ values in functional assays (e.g., cAMP inhibition for GPCR activity) .

- Key Findings : Trifluoromethyl substitution at the phenyl ring enhances lipophilicity (logP +0.5) and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.